Product packaging for Zinquin(Cat. No.:CAS No. 151606-29-0)

Zinquin

Cat. No.: B135092
CAS No.: 151606-29-0
M. Wt: 386.4 g/mol
InChI Key: CGNKOBNGEFZRQU-UHFFFAOYSA-N
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Description

zinquin is an ethyl ester in second source;  specific chelator for zinc(II)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O5S B135092 Zinquin CAS No. 151606-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNKOBNGEFZRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164821
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151606-29-0
Record name Zinquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties of Zinquin

Zinquin, also known as this compound A, is a quinoline-based fluorophore designed to be a selective indicator for zinc ions (Zn²⁺). Its chemical and physical properties are fundamental to its function as a fluorescent probe in biological systems.

The ethyl ester form of this compound, often referred to as this compound E, is a membrane-permeant derivative that allows for the introduction of the probe into living cells. Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester group, converting it to the membrane-impermeant this compound acid. biotium.comaatbio.com This trapping mechanism ensures the accumulation and retention of the active fluorescent indicator within the cellular environment. nih.gov

Below is a table summarizing the key chemical and physical properties of both this compound acid and its ethyl ester derivative.

PropertyThis compound (this compound A)This compound Ethyl Ester (this compound E)
CAS Number 151606-29-0 sigmaaldrich.comnih.gov181530-09-6 biotium.comdrugfuture.com
Molecular Formula C₁₉H₁₈N₂O₅S sigmaaldrich.comnih.govC₂₁H₂₂N₂O₅S biotium.comdrugfuture.com
Molecular Weight 386.42 g/mol sigmaaldrich.comdrugfuture.com414.47 g/mol drugfuture.com
IUPAC Name 2-[[2-Methyl-8-[[(4-methylphenyl)sulfonyl]amino]-6-quinolinyl]oxy]acetic acid drugfuture.comNot available
pKa (quinoline nitrogen) <2 drugfuture.com<2 drugfuture.com
pKa (carboxylic acid proton) 5.77 ± 0.03 drugfuture.comNot applicable
pKa (sulfonamide proton) 9.91 ± 0.02 drugfuture.com9.32 ± 0.02 drugfuture.com
Melting Point 198-200 °C drugfuture.com111-113 °C drugfuture.com
Appearance Crystals from ethyl acetate or ethyl acetate/light petroleum drugfuture.comColorless crystals from dichloromethane/light petroleum drugfuture.com
Solubility Soluble in DMSO biotium.comSoluble in DMSO aatbio.com

Synthesis and Chemical Analogues of Zinquin

The synthesis of Zinquin and its analogues has been a subject of interest to enhance its fluorescent properties and selectivity for zinc ions. The core structure, based on 8-(p-toluenesulfonamido)quinoline (TSQ), provides a versatile scaffold for chemical modification.

The synthesis of this compound involves a multi-step process, with a key step being the demethylation of 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino) quinoline. researchgate.net This is followed by a reaction with ethyl bromoacetate to introduce the ester-containing side chain. figshare.comacs.org

Researchers have developed several analogues of this compound by modifying the 2-position of the quinoline ring to improve its performance as a fluorescent zinc sensor. These modifications have led to compounds with increased fluorescence intensity and, in some cases, enhanced selectivity for zinc over other divalent cations like cadmium. figshare.comacs.orgnih.gov

The table below highlights some of the synthesized this compound analogues and their improved fluorescent properties compared to the parent compound.

Analogue (Substitution at 2-position)Relative Fluorescence Intensity (Compared to this compound ester)Selectivity for Zn²⁺ over Cd²⁺Reference
Isobutenyl 3 times more fluorescent3 acs.org
Isobutyl 1.75 times more fluorescent6 times more selective acs.org
Styryl 1.5 times more fluorescentNot specified acs.org

These studies demonstrate that structural modifications to the this compound molecule can significantly enhance its utility as a fluorescent probe for zinc. figshare.comacs.orgnih.gov

Mechanism of Action of Zinquin

The utility of Zinquin as a fluorescent probe lies in its ability to specifically interact with zinc ions, resulting in a significant increase in fluorescence. This mechanism allows for the detection and visualization of labile zinc pools within biological systems.

Upon entering a cell, the non-fluorescent this compound ester is hydrolyzed by intracellular esterases to its active, fluorescently responsive form, this compound acid. nih.gov The fundamental mechanism of action involves the binding of this compound to zinc ions, which leads to a marked enhancement of its fluorescence. researchgate.netadelaide.edu.au In aqueous solutions, this compound predominantly forms a 1:2 (metal:ligand) complex with zinc, with smaller amounts of a 1:1 complex also being present. nih.govnih.gov The formation of the 1:1 complex is favored in lipid environments, suggesting it may partition into membranes. nih.govnih.gov

Research has also revealed that this compound can function as a Zn²⁺-ionophore, facilitating the exchange of zinc ions for protons across membranes. nih.govnih.gov This property, combined with the pH gradient across vesicular membranes, can lead to the trapping of the this compound-zinc complex within these organelles. nih.govnih.gov

While initially thought to primarily bind to free, labile zinc ions, further studies have shown that this compound can also interact with zinc that is bound to proteins, forming ternary ZQ-Zn-protein adducts. scispace.comwisconsin.edunih.gov This interaction results in a blue-shifted fluorescence emission spectrum compared to the Zn(ZQ)₂ complex. scispace.comnih.gov This finding suggests that this compound can sense a broader pool of accessible zinc within the cell, not just the freely diffusible ions.

Applications of Zinquin in Biological Research

Detection of Labile Zinc Pools

This compound is highly effective in detecting and quantifying labile zinc, which refers to the pool of zinc that is free or loosely bound and therefore accessible for chelation. tandfonline.com This is in contrast to the tightly bound zinc found within the catalytic sites of many enzymes. The ability of this compound to specifically react with this labile pool has made it instrumental in studying zinc homeostasis and its dysregulation in various physiological and pathological states. tandfonline.com For instance, this compound has been used to measure labile zinc concentrations in various body fluids, providing insights into zinc status and its alterations in diseases like type II diabetes. tandfonline.com

Role in Apoptosis Research

A significant application of this compound has been in the study of apoptosis, or programmed cell death. Research has shown that during the early stages of apoptosis, there is a substantial increase in this compound-detectable labile zinc. nih.gov This increase is thought to result from the release of zinc from intracellular stores, such as metalloproteins, rather than an influx from the extracellular environment. nih.gov This mobilization of zinc is considered a key event in the apoptotic cascade and may influence subsequent biochemical and morphological changes. nih.gov The use of this compound has thus provided a novel marker for the early detection of apoptotic cells. nih.govnih.gov Studies have demonstrated that decreasing the intracellular labile zinc pool can induce apoptosis, while increasing it can suppress apoptosis. theadl.com

Applications in Neuroscience

In the field of neuroscience, this compound has been crucial for visualizing and understanding the role of zinc in neuronal signaling. High concentrations of zinc are found in the synaptic vesicles of certain glutamatergic neurons. nih.govnih.gov this compound has been used to visualize these zinc-rich vesicles and to study the dynamics of zinc release and uptake at the synapse. mdpi.com Studies using this compound have identified numerous sites of zinc compartmentalization within neurons, primarily in perinuclear endosome-like structures. nih.gov This has provided valuable information on the trafficking and subcellular distribution of zinc in neurons, contributing to our understanding of its role in neurotransmission and its potential involvement in neurological disorders. nih.govresearchgate.net

Investigation of Insulin Signaling

This compound has also been applied to investigate the role of zinc in insulin signaling, particularly in pancreatic beta-cells. nih.gov These cells concentrate zinc for the synthesis, storage, and secretion of insulin. researchgate.net Zinc ions are essential for the formation of insulin hexamers, which is the storage form of the hormone in secretory granules. nih.govresearchgate.net Using this compound, researchers have been able to visualize the high concentration of labile zinc within these granules. researchgate.net Studies have shown that changes in intracellular zinc levels, as detected by this compound, can impact insulin secretion. researchgate.net This research is vital for understanding the link between zinc homeostasis and the function of pancreatic beta-cells in the context of diabetes. nih.govmdpi.com

Limitations, Specificity, and Comparative Analyses of Zinquin

Design and Synthesis of Improved Zinquin Analogues

Future efforts are focused on engineering this compound derivatives with superior photophysical and chemical properties, aiming for probes that are more robust and versatile for complex biological investigations invivochem.comoaepublish.comepa.gov.

Improving the specificity and sensitivity of this compound analogues is paramount for accurate zinc detection in complex biological matrices. Strategies include:

Rational Ligand Design: Modifying the chelating moiety of this compound to enhance its affinity for Zn²⁺ over other biologically abundant metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu⁺) nih.govmdpi.commdpi.comscilit.com. This often involves introducing specific donor atoms or designing steric hindrance to favor zinc binding geometry mdpi.com.

Tuning Dissociation Constants (Kd): Developing probes with Kd values that are precisely matched to the physiological range of labile zinc (picomolar to nanomolar) to ensure sensitive detection of subtle fluctuations without perturbing cellular zinc homeostasis nih.gov.

Ratiometric Probes: Designing ratiometric this compound analogues that exhibit a shift in their excitation or emission spectrum upon zinc binding. This approach allows for more accurate quantification of zinc concentrations, as it is less susceptible to variations in probe concentration, photobleaching, or instrument settings mdpi.com.

Targeted Delivery: Incorporating moieties that direct this compound derivatives to specific cellular compartments (e.g., mitochondria, endoplasmic reticulum, lysosomes) to enable localized zinc mapping and reduce non-specific binding or efflux nih.govmit.edu.

A significant area of development is the creation of this compound analogues that can be excited by visible or near-infrared (NIR) light scilit.comoup.comacs.org. This advancement offers several advantages:

Reduced Phototoxicity: Visible light is less damaging to living cells compared to UV light, allowing for longer imaging sessions and minimizing cellular perturbation nih.govresearchgate.netmdpi.com.

Lower Autofluorescence: Biological samples exhibit less autofluorescence in the visible and NIR regions, leading to improved signal-to-noise ratios and clearer images nih.govresearchgate.net.

Deeper Tissue Penetration: Longer excitation wavelengths penetrate deeper into tissues, facilitating in vivo imaging applications nih.gov.

Strategies for achieving visible light excitation include extending the π-conjugation system of the fluorophore, incorporating different fluorophores with red-shifted spectra, or utilizing Förster Resonance Energy Transfer (FRET)-based designs where a visible-light excitable donor transfers energy to a zinc-responsive acceptor researchgate.netmdpi.com.

Advanced Methodological Integration for Comprehensive Zinc Mapping

Integrating this compound-based imaging with cutting-edge microscopy and analytical techniques will enable more comprehensive and high-resolution zinc mapping. This includes:

Super-Resolution Microscopy: Combining this compound derivatives with super-resolution techniques (e.g., STED, PALM, STORM) to visualize zinc distribution at the nanoscale, providing unprecedented detail on subcellular zinc compartmentalization researchgate.net.

Correlative Light and Electron Microscopy (CLEM): Using this compound fluorescence to identify specific zinc-rich regions, followed by electron microscopy for ultrastructural analysis, thereby correlating zinc localization with cellular architecture researchgate.net.

Two-Photon Microscopy: Employing this compound analogues compatible with two-photon excitation microscopy for deeper tissue penetration, reduced photobleaching, and minimal photodamage in in vivo studies nih.govmdpi.com.

Flow Cytometry and Microfluidics: Adapting this compound-based assays for high-throughput analysis of zinc dynamics in large cell populations or single cells within microfluidic devices.

Unexplored Biological Systems and Pathological Contexts

Expanding this compound's application to less-explored biological systems and pathological contexts promises to uncover novel roles of zinc. This includes:

Specific Organelles: Delving deeper into zinc dynamics within understudied organelles, such as mitochondria, endoplasmic reticulum, and lysosomes, where zinc plays distinct regulatory roles aatbio.comnih.gov.

Diverse Cell Types: Applying this compound to a broader range of cell types, including stem cells, immune cells in different activation states, and various cancer cell lines, to understand cell-specific zinc signaling mdpi.comoup.com.

Emerging Disease Models: Investigating zinc dyshomeostasis in complex diseases beyond well-established neurological disorders, such as infectious diseases, metabolic syndromes (e.g., diabetes), and specific inflammatory conditions, where zinc's involvement is increasingly recognized researchgate.netmit.edudrugfuture.comnih.govmdpi.comoup.comacs.org.

Developmental Biology: Exploring the role of zinc gradients and dynamics during embryonic development and tissue morphogenesis.

Synergistic Applications with Other Analytical Techniques

Combining this compound's fluorescent insights with other analytical techniques provides complementary information, offering a more holistic understanding of zinc biology:

X-ray Fluorescence Microscopy (XFM): XFM provides elemental mapping at high spatial resolution, offering precise localization of total zinc within cells and tissues, which can be correlated with this compound's labile zinc signals nih.govresearchgate.net.

Electrochemical Methods: Combining fluorescent probes with electrochemical sensors to achieve real-time, quantitative measurements of zinc in specific microenvironments.

Omics Technologies: Integrating this compound-based studies with proteomics, transcriptomics, and metabolomics to identify zinc-responsive proteins, genes, and metabolic pathways, thereby providing a systems-level understanding of zinc's biological impact.

Conclusion

Zinquin has undeniably revolutionized the study of labile zinc in biological systems, providing a crucial tool for visualizing its dynamic distribution and roles. While its pioneering nature comes with certain limitations, particularly concerning UV excitation and specificity, these challenges are actively being addressed through innovative chemical design and methodological advancements. The future of this compound and its derivatives lies in the development of probes with enhanced photophysical properties, improved specificity, and the ability to target specific cellular compartments. Coupled with advanced imaging techniques and synergistic integration with other analytical methods, this compound-based research is poised to unlock deeper insights into zinc's fundamental biological functions and its complex involvement in health and disease.

Q & A

Q. What are the key considerations when selecting Zinquin derivatives for detecting Zn²⁺ in cellular environments?

  • Methodological Answer : this compound ethyl ester (ZQEE) is cell-permeable and ideal for intracellular Zn²⁺ detection, while this compound Ionophore is cell-impermeable and suited for extracellular studies. Key factors include:
  • Fluorescence parameters : ZQEE exhibits λex/λem at 360/480 nm in DMSO, whereas this compound Ionophore operates at 364/485 nm .
  • Solubility and localization : ZQEE’s ethyl ester group enhances lipid membrane penetration, while the Ionophore variant requires direct exposure to extracellular Zn²⁺ pools .
  • Validation : Always perform control experiments with Zn²⁺ chelators (e.g., TPEN) to confirm specificity .

Q. How should researchers optimize fluorescence microscopy settings for this compound-based Zn²⁺ detection?

  • Methodological Answer :
  • Wavelength calibration : Set excitation to 360–364 nm and emission filters to 480–485 nm, aligning with this compound’s spectral properties .
  • Signal-to-noise reduction : Use low-light cameras to prevent photobleaching and adjust this compound concentrations (typical range: 5–25 µM) to avoid saturation .
  • Quantitative normalization : Include internal standards (e.g., Zn²⁺-saturated buffers) to calibrate fluorescence intensity across experiments .

Advanced Research Questions

Q. How can contradictory results in this compound’s interaction with Zn-proteins be resolved?

  • Methodological Answer : Contradictions often arise from the differential behavior of this compound derivatives. For example:
  • ZQACID vs. ZQEE : ZQACID (free acid form) can extract Zn²⁺ from native Zn-proteins (e.g., Zn-AP), forming ternary complexes, while ZQEE binds without extraction. Resolve discrepancies by:
  • Conducting titration experiments to measure dissociation constants (e.g., ZQEE-Zn-AP complex: Kd = 6.2 × 10⁻⁷ M) .
  • Using structural analysis (e.g., X-ray crystallography) to assess steric hindrance, as seen in this compound’s inability to bind Zn²⁺ in carbonic anhydrase due to methyl group interference .
  • Cross-validation : Compare results with alternative probes (e.g., TSQ) to identify protein-specific binding artifacts .

Q. What methodologies are recommended for quantifying Zn²⁺ binding affinity using this compound?

  • Methodological Answer :
  • Titration assays : Titrate this compound against purified Zn-proteins and measure fluorescence quenching/enhancement. Use the Hill equation to calculate cooperative binding .
  • Competitive binding studies : Introduce chelators (e.g., EDTA) to determine Zn²⁺ dissociation rates. For example, ZQACID’s extraction of Zn²⁺ from Zn-AP reveals labile vs. tightly bound pools .
  • Data normalization : Correct for autofluorescence and buffer effects by subtracting signals from Zn²⁺-free controls .

Q. How can researchers address variability in this compound’s reactivity across different Zn-proteome subsets?

  • Methodological Answer :
  • Proteome-wide profiling : Use affinity chromatography with this compound-conjugated resins to isolate bound Zn-proteins, followed by mass spectrometry for identification .
  • Functional clustering : Group proteins by Zn²⁺-binding motifs (e.g., zinc fingers) and correlate with this compound reactivity patterns .
  • Statistical rigor : Apply multivariate analysis to distinguish between probe-specific biases and biological variability .

Methodological Best Practices

  • Experimental design : Use frameworks like PICO (Population: Zn²⁺ pools; Intervention: this compound; Comparison: Alternative probes; Outcome: Binding affinity) to structure hypotheses .
  • Data reporting : Include raw fluorescence datasets, titration curves, and Kd values in supplementary materials to ensure reproducibility .
  • Contradiction analysis : Document batch-to-batch this compound variability (e.g., ester hydrolysis rates) and validate with independent Zn²⁺ assays (e.g., atomic absorption spectroscopy) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.